Human Bitter Taste Recognition Threshold Comparison: 11,12,13-TriHOME vs. 9,10,11-TriHOME and 9,12,13-TriHOME
In a human sensory panel study using the Sensomics approach, (11R,12S,13S,Z)-11,12,13-trihydroxyoctadec-9-enoic acid exhibited a bitter taste recognition threshold of 0.33 ± 0.07 mmol/L in water. This value differs substantially from the thresholds reported for its closest regioisomeric analogs 9,10,11-trihydroxyoctadec-12-enoic acid and 9,12,13-trihydroxyoctadec-10-enoic acid, which range from 0.06 to 0.99 mmol/L depending on structure [1]. The dose-over-threshold (DoT) factor for the target compound was calculated as 2.5, quantifying its contribution to perceived bitterness in sunflower press cake matrices [2].
| Evidence Dimension | Human bitter taste recognition threshold |
|---|---|
| Target Compound Data | 0.33 ± 0.07 mmol/L in water |
| Comparator Or Baseline | 9,10,11-TriHOME and 9,12,13-TriHOME (range: 0.06–0.99 mmol/L) |
| Quantified Difference | Threshold values differ by up to 5.5-fold among regioisomers |
| Conditions | Human sensory panel; triangle test with ascending concentrations; water matrix |
Why This Matters
The distinct threshold value enables specific identification of this isomer in sensory-active fractions and ensures that bitterness studies attribute effects to the correct molecular entity.
- [1] Gläser P, Mittermeier-Kleßinger VK, Spaccasassi A, Hofmann T, Dawid C. Quantification and Bitter Taste Contribution of Lipids and Their Oxidation Products in Pea-Protein Isolates (Pisum sativum L.). J Agric Food Chem. 2021;69(31):8768-8776. View Source
- [2] Huseynli L, Gigl M, Müller J, Walser C, Frank O, Vene K, Dawid C. Characterization of Bitter Off-Taste Stimuli in Sunflower Press Cake Using the Sensomics Approach. J Agric Food Chem. 2025;73(37):11325-11336. View Source
